molecular formula C12H13NO2 B13095390 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile

1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B13095390
M. Wt: 203.24 g/mol
InChI Key: LXLMNPXKXSFBHH-UHFFFAOYSA-N
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Description

1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C12H13NO2. This compound is characterized by a cyclopropane ring attached to a phenyl group substituted with two methoxy groups at the 2 and 6 positions, and a nitrile group at the carbon of the cyclopropane ring . It is a solid at room temperature and has various applications in scientific research and industry.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C12H13NO2/c1-14-9-4-3-5-10(15-2)11(9)12(8-13)6-7-12/h3-5H,6-7H2,1-2H3

InChI Key

LXLMNPXKXSFBHH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2(CC2)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile typically involves the reaction of 2,6-dimethoxybenzyl chloride with cyclopropanecarbonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a ligand for metal ions, facilitating catalytic processes. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile can be compared with similar compounds such as:

The unique positioning of the methoxy groups in 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile influences its chemical reactivity and binding properties, making it distinct from its analogs.

Biological Activity

1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H13N
  • Molecular Weight : 187.24 g/mol
  • IUPAC Name : 1-(2,6-dimethoxyphenyl)cyclopropanecarbonitrile

The biological activity of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile is primarily attributed to its interaction with various biological targets. The compound's structure allows it to engage with enzymes and receptors, potentially leading to modulation of biochemical pathways. Notably, the presence of the dimethoxyphenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activities

1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile has been investigated for several biological activities:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cells. In vitro studies have demonstrated its effectiveness against different cancer cell lines, including breast and lung cancers.
  • Anti-inflammatory Effects : Preliminary data indicate that 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of cyclopropanecarbonitriles, including 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

In a recent experiment published in Cancer Letters, researchers assessed the cytotoxic effects of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting a mechanism involving caspase activation .

Comparative Analysis

To better understand the biological activity of 1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrile, a comparison with similar compounds can provide insights into its unique properties.

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
1-(2,6-Dimethoxyphenyl)cyclopropanecarbonitrileYesYesEnzyme inhibition; apoptosis induction
1-(4-Methoxyphenyl)cyclopropanecarbonitrileModerateYesSimilar to above
1-(3-Nitrophenyl)cyclopropanecarbonitrileNoModerateDifferent target interaction

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